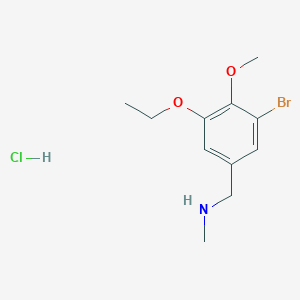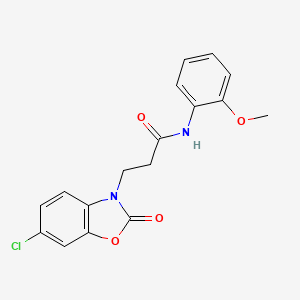![molecular formula C21H16N2O B5313261 N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline](/img/structure/B5313261.png)
N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline, also known as ABF, is a fluorescent molecule that has been extensively used in scientific research. ABF is a derivative of benzofuran and aniline, and its unique chemical structure makes it an ideal probe for studying biological processes.
Mecanismo De Acción
The mechanism of action of N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is based on its ability to fluoresce when excited by light of a specific wavelength. When N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is incorporated into a protein or other biological molecule, its fluorescence can be used to monitor changes in the conformation or activity of the molecule. N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline can also be used to monitor changes in intracellular calcium levels, as its fluorescence is sensitive to changes in calcium concentration.
Biochemical and Physiological Effects
N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline has no known biochemical or physiological effects on living organisms. It is non-toxic and does not interfere with normal cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline has several advantages for use in lab experiments. It is easy to synthesize, has a high yield, and is stable under normal laboratory conditions. N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is also non-toxic and does not interfere with normal cellular processes. However, N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline does have some limitations. Its fluorescence can be affected by changes in pH, temperature, and other environmental factors. N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is also sensitive to photobleaching, which can limit its usefulness in long-term experiments.
Direcciones Futuras
There are several future directions for research involving N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline. One area of research is the development of new derivatives of N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline with improved stability and fluorescence properties. Another area of research is the use of N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline in vivo to study biological processes in living organisms. Finally, N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline could be used in the development of new diagnostic tools for detecting disease or monitoring treatment efficacy.
Métodos De Síntesis
The synthesis of N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline involves the reaction of 3-formylbenzofuran and aniline in the presence of a catalyst. The resulting compound is then purified using column chromatography. The yield of N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is typically high, and the compound is stable under normal laboratory conditions.
Aplicaciones Científicas De Investigación
N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline has been extensively used in scientific research as a fluorescent probe for studying biological processes. N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is particularly useful for studying protein-ligand interactions, as it can be easily incorporated into proteins without affecting their function. N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline has also been used to study enzyme kinetics and to monitor changes in intracellular calcium levels.
Propiedades
IUPAC Name |
N-phenyl-3-(phenyliminomethyl)-1-benzofuran-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-3-9-16(10-4-1)22-15-19-18-13-7-8-14-20(18)24-21(19)23-17-11-5-2-6-12-17/h1-15,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRMKRYRTVWVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C3=CC=CC=C3O2)C=NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,4-dichlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5313189.png)
![4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5313192.png)
![4-chloro-1-methyl-3-[1-(2-morpholin-4-ylethyl)-1H-imidazol-2-yl]-1H-indazole](/img/structure/B5313193.png)
![2-butyl-5-imino-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313201.png)
![(4aS*,8aR*)-1-butyl-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313212.png)

![N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5313230.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5313251.png)
![[2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5313255.png)
![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313277.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5313279.png)
![N-[5-({2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5313283.png)